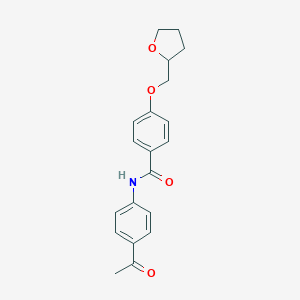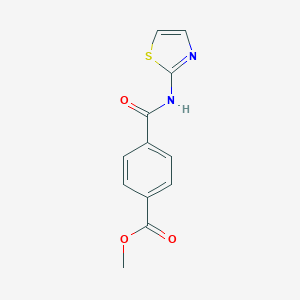![molecular formula C19H18N2O4S2 B250528 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that can selectively block epithelial sodium channels (ENaC) in the kidney and lung. ENaC plays a crucial role in regulating sodium and fluid balance in the body, and its dysfunction is associated with several diseases such as hypertension, cystic fibrosis, and pulmonary edema. Therefore, ESI-09 has attracted significant attention as a potential therapeutic agent for these disorders.
作用機序
ENaC is a heterotrimeric ion channel composed of three subunits: α, β, and γ. ENaC is primarily expressed in the apical membrane of renal and lung epithelial cells and plays a crucial role in sodium and fluid transport. ENaC is regulated by several factors, including aldosterone, vasopressin, and shear stress. N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block the α-subunit of ENaC, leading to a decrease in sodium transport and fluid absorption. The mechanism of action of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves binding to a hydrophobic pocket in the extracellular domain of the α-subunit, which is essential for channel gating.
Biochemical and Physiological Effects
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several biochemical and physiological effects, including a decrease in sodium transport and fluid absorption in renal and lung epithelial cells, a reduction in blood pressure in hypertensive rats, an improvement in lung function in animal models of cystic fibrosis and acute lung injury, and anti-inflammatory and anti-fibrotic effects in the lung. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the α-subunit of ENaC, which allows for precise modulation of sodium and fluid transport in renal and lung epithelial cells. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations is its low yield and purity, which can affect the reproducibility of experiments. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several potential future directions, including the development of more potent and selective ENaC inhibitors, the investigation of the role of ENaC in other diseases such as pulmonary hypertension and acute kidney injury, and the optimization of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide for clinical use. Moreover, the combination of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide with other therapeutic agents such as diuretics and anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the use of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide as a tool for studying the physiological and pathological roles of ENaC in various tissues and organs may provide valuable insights into the pathogenesis and treatment of ENaC-related disorders.
合成法
The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, followed by the reaction of the latter with 4-fluoro-1-nitrobenzene to yield N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 2-thiophenecarboxylic acid chloride to form N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide. The yield of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide is around 30%, and the purity can be improved by recrystallization.
科学的研究の応用
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, including physiology, pharmacology, and biochemistry. In vitro studies have shown that N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block ENaC in renal and lung epithelial cells, leading to a decrease in sodium transport and fluid absorption. In vivo studies have demonstrated that N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can reduce blood pressure in hypertensive rats and improve lung function in animal models of cystic fibrosis and acute lung injury. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory and anti-fibrotic effects in the lung, suggesting its potential as a therapeutic agent for pulmonary fibrosis.
特性
分子式 |
C19H18N2O4S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22) |
InChIキー |
CLDSOTXNBDWFOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
